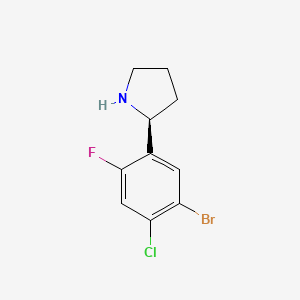
(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-bromo-4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-chloro-2-fluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, amination, and cyclization, to form the desired intermediate.
Final Product: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its chiral nature makes it valuable for investigating enantioselective processes.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can be compared with other substituted pyrrolidines, such as (S)-2-(4-chlorophenyl)pyrrolidine and (S)-2-(4-bromophenyl)pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the phenyl ring can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C10H10BrClFN |
|---|---|
Molecular Weight |
278.55 g/mol |
IUPAC Name |
(2S)-2-(5-bromo-4-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrClFN/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI Key |
SACYHSLCNBNWFG-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)Br |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




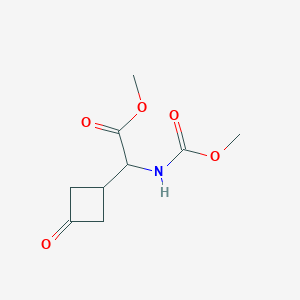
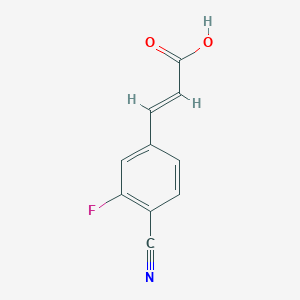
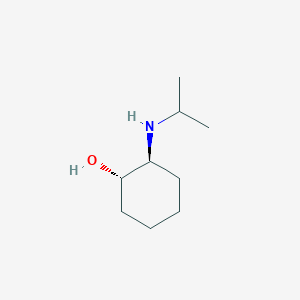
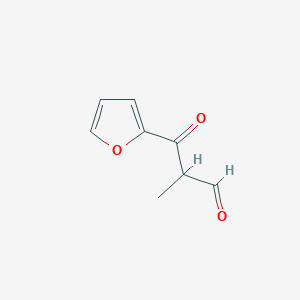
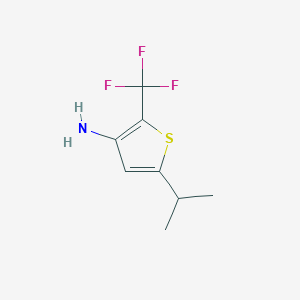
![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
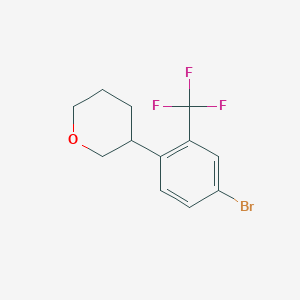
![2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid](/img/structure/B13345488.png)
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)
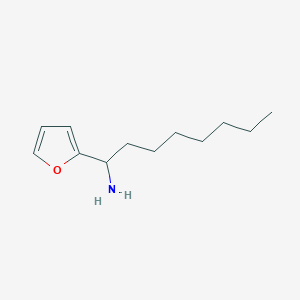
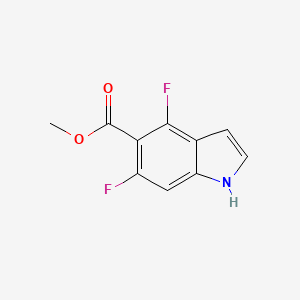
![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)
